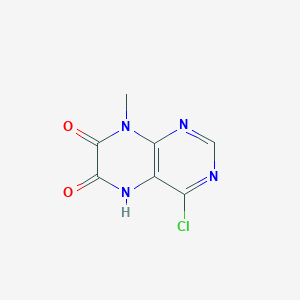

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione

Description

Properties

Molecular Formula |

C7H5ClN4O2 |

|---|---|

Molecular Weight |

212.59 g/mol |

IUPAC Name |

4-chloro-8-methyl-5H-pteridine-6,7-dione |

InChI |

InChI=1S/C7H5ClN4O2/c1-12-5-3(4(8)9-2-10-5)11-6(13)7(12)14/h2H,1H3,(H,11,13) |

InChI Key |

FWIRRWIJUUYJHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=NC=N2)Cl)NC(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 4-chloro-6,7-diaminopteridine with methylating agents under acidic or basic conditions to introduce the methyl group at the 8-position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

Pharmacological Applications

The pteridine ring structure is known for its pharmacological versatility. The following are notable therapeutic areas where 4-chloro-8-methylpteridine-6,7(5H,8H)-dione has shown potential:

- Anticancer Activity : Pteridine derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from pteridine have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis in cancer cells .

- Antimicrobial Activity : Research has indicated that pteridine derivatives exhibit antimicrobial properties against various pathogens. Studies have demonstrated that modifications in the pteridine structure can enhance their efficacy against resistant strains of bacteria .

- Anti-inflammatory and Analgesic Effects : Certain pteridine derivatives have been reported to possess anti-inflammatory and analgesic activities, making them candidates for pain management therapies .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of a novel pteridine-sulfonamide conjugate demonstrated significant inhibition of cell proliferation in human lung cancer cell lines (A549) and prostate carcinoma (PC-3). The compound exhibited a half-maximal inhibitory concentration (IC50) value of 4.5 nM against DHFR .

Case Study 2: Antimicrobial Activity

Another investigation reported the synthesis of various pteridine derivatives that were tested against Streptococcus faecium. The results indicated that specific substitutions on the pteridine ring significantly enhanced antimicrobial activity compared to traditional antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione with five structurally related pteridine derivatives (Table 1). Key differences in substituents, electronic properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Pteridine Derivatives

Electronic and Reactivity Profiles

- Chlorine vs. Amino Substituents: The presence of chlorine in 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione enhances electrophilicity at the 4-position, making it reactive toward nucleophilic substitution. In contrast, 4-Aminopteridine-6,7(5H,8H)-dione (CAS 67074-68-4) exhibits reduced electrophilicity due to the electron-donating amino group, favoring hydrogen bonding and solubility in polar solvents .

- Steric Effects : Compounds with bulkier substituents, such as (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (CAS 889877-77-4), show reduced reactivity in sterically constrained environments compared to the target compound’s methyl group .

Computational Insights

- Density Functional Theory (DFT) analyses of related molecules, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), reveal that substituents significantly affect frontier molecular orbitals and nonlinear optical properties. Similar computational approaches could predict the target compound’s electronic behavior .

Biological Activity

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews recent studies examining its biological properties, synthesis methods, and mechanisms of action.

Synthesis and Characterization

The synthesis of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored, including the use of chlorinated agents and base-catalyzed reactions to yield this compound effectively. For instance, the reaction of 6-chloro-5-nitropyrimidine with α-aminocarbonyl molecules has been reported as a viable synthetic route, producing intermediates that can be further processed into pteridine derivatives .

Antimicrobial Activity

Recent studies indicate that 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, it showed moderate antibacterial activity against Gram-negative bacteria such as Staphylococcus haemolyticus and others . The compound's mechanism appears to involve inhibition of bacterial flavohemoglobin (flavoHB), which is crucial for bacterial respiration and survival.

Table 1: Antibacterial Activity of 4-Chloro-8-methylpteridine Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 4-Chloro-8-methylpteridine | S. haemolyticus | Moderate |

| 4-Chloro-8-methylpteridine | Kocuria kristinae | Low |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it can induce apoptosis in cancer cell lines, including A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) studies suggest that modifications at the C4 and C6 positions significantly enhance its efficacy against tumor growth .

Case Study: Efficacy in Cancer Models

In a xenograft model using U87 glioma cells, administration of derivatives of 4-Chloro-8-methylpteridine resulted in a notable reduction in tumor volume by approximately 25% compared to control groups . This underscores the compound's potential as a therapeutic agent in oncology.

The biological activity of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Targets : The compound demonstrates high binding affinity to enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to cell death.

- Interaction with Nucleic Acids : Pteridine derivatives often exhibit interactions with DNA and RNA, potentially interfering with nucleic acid synthesis.

ADMET Properties

Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for understanding the viability of compounds as therapeutic agents. Computational predictions suggest favorable ADMET characteristics for 4-Chloro-8-methylpteridine derivatives, indicating good bioavailability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.